1-Piperidinecarboxylic acid, 3-[(6-nitro-1H-benzimidazol-2-yl)thio]-, 1,1-dimethylethyl ester
Description
The compound 1-Piperidinecarboxylic acid, 3-[(6-nitro-1H-benzimidazol-2-yl)thio]-, 1,1-dimethylethyl ester (hereafter referred to as the target compound) is a piperidinecarboxylic acid derivative featuring a nitro-substituted benzimidazole moiety linked via a thioether group. The tert-butyl ester group enhances lipophilicity, likely improving membrane permeability for biological studies .
Properties
IUPAC Name |
tert-butyl 3-[(6-nitro-1H-benzimidazol-2-yl)sulfanyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O4S/c1-17(2,3)25-16(22)20-8-4-5-12(10-20)26-15-18-13-7-6-11(21(23)24)9-14(13)19-15/h6-7,9,12H,4-5,8,10H2,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBKVHVIVMGIVEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)SC2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701119198 | |
| Record name | 1-Piperidinecarboxylic acid, 3-[(6-nitro-1H-benzimidazol-2-yl)thio]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701119198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353958-58-3 | |
| Record name | 1-Piperidinecarboxylic acid, 3-[(6-nitro-1H-benzimidazol-2-yl)thio]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353958-58-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Piperidinecarboxylic acid, 3-[(6-nitro-1H-benzimidazol-2-yl)thio]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701119198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-Piperidinecarboxylic acid, 3-[(6-nitro-1H-benzimidazol-2-yl)thio]-, 1,1-dimethylethyl ester typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with formic acid or other suitable reagents.
Introduction of the nitro group: Nitration of the benzimidazole ring is performed using a mixture of concentrated nitric acid and sulfuric acid.
Thioether formation: The nitrobenzimidazole is then reacted with a thiol derivative to introduce the thioether linkage.
Esterification: Finally, the piperidinecarboxylic acid is esterified with tert-butyl alcohol under acidic conditions to yield the desired compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-Piperidinecarboxylic acid, 3-[(6-nitro-1H-benzimidazol-2-yl)thio]-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as halogenation or alkylation.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen gas, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Piperidinecarboxylic acid, 3-[(6-nitro-1H-benzimidazol-2-yl)thio]-, 1,1-dimethylethyl ester has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an inhibitor of GABA (γ-aminobutyric acid) uptake, which could have implications in the treatment of neurological disorders.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: Its interactions with various biological targets are explored to understand its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 1-Piperidinecarboxylic acid, 3-[(6-nitro-1H-benzimidazol-2-yl)thio]-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets. For instance, as an inhibitor of GABA uptake, it binds to the GABA transporter, preventing the reuptake of GABA into neurons and thereby increasing its availability in the synaptic cleft . This can modulate neuronal excitability and has potential therapeutic effects in conditions like epilepsy and anxiety disorders .
Comparison with Similar Compounds
Core Modifications in Piperidinecarboxylic Acid Derivatives
The target compound’s piperidine core is modified at the 3-position with a thioether-linked benzimidazole. Key structural analogs include:
Key Observations :
- The nitro group in the target compound distinguishes it from analogs with electron-withdrawing groups like trifluoromethyl () or boronate esters (). This may influence redox reactivity or hydrogen-bonding interactions .
- Thioethers are more prone to oxidation than ethers, which could affect pharmacokinetics .
- The tert-butyl ester is a common feature in prodrug design, enhancing lipophilicity compared to carboxylic acid forms. Analogous esters are seen in (311.42 g/mol) and (377.29 g/mol) .
Physicochemical Properties and Reactivity
Predicted Solubility and Lipophilicity
Stability and Reactivity
- The nitro group may act as a leaving group in nucleophilic substitution reactions, unlike the trifluoromethyl group in , which is inert under most conditions .
Biological Activity
1-Piperidinecarboxylic acid, 3-[(6-nitro-1H-benzimidazol-2-yl)thio]-, 1,1-dimethylethyl ester (CAS No. 1353958-58-3) is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a piperidine ring and a benzimidazole moiety, which are known for their diverse pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 378.45 g/mol. The structure includes a nitro group on the benzimidazole, which is significant for its biological activity.
Antimicrobial Activity
Research has indicated that compounds containing the benzimidazole and piperidine structures may exhibit notable antimicrobial properties. A study focusing on similar compounds showed moderate to strong antibacterial activity against various strains including Salmonella typhi and Bacillus subtilis. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways .
Enzyme Inhibition
1-Piperidinecarboxylic acid derivatives have been studied for their enzyme inhibitory activities, particularly against acetylcholinesterase (AChE) and urease. These enzymes are crucial in various biochemical pathways, and their inhibition can lead to therapeutic effects in conditions such as Alzheimer's disease and infections caused by urease-producing bacteria . The compound's ability to bind effectively to these enzymes suggests potential applications in drug development.
Neurological Implications
The compound is also being explored for its role as a GABA uptake inhibitor. By preventing the reuptake of GABA into neurons, it may enhance neurotransmission and provide therapeutic benefits in treating neurological disorders such as anxiety and epilepsy .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- GABA Transporter : By inhibiting the reuptake of GABA, it increases its availability in the synaptic cleft, potentially enhancing inhibitory neurotransmission.
- Enzyme Binding : The structural characteristics allow it to fit into the active sites of AChE and urease, leading to competitive inhibition.
Case Studies
Several studies have documented the efficacy of similar compounds:
- Antibacterial Efficacy : A series of synthesized piperidine derivatives were evaluated for their antibacterial properties, demonstrating significant activity against Staphylococcus aureus and other pathogens .
- Enzyme Inhibition Studies : Compounds with structural similarities to 1-Piperidinecarboxylic acid were shown to possess IC50 values indicating strong inhibition against urease, highlighting their potential in treating infections related to this enzyme .
Q & A
Basic: How can reaction conditions be optimized to achieve high yields in the synthesis of this compound?
Methodological Answer:
Optimization involves adjusting stoichiometry, temperature, and catalysts. For example, acylation reactions under anhydrous conditions at 0–25°C with triethylamine as a base can yield >90% purity . Multi-step syntheses may require sequential coupling of piperidine, benzimidazole, and nitro-thio components, with intermediates purified via column chromatography (silica gel, ethyl acetate/hexane gradients) . Monitoring reaction progress via TLC or HPLC ensures intermediate stability.
Basic: What analytical techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy : Analyze and chemical shifts to confirm piperidine ring conformation and benzimidazole-thioether linkage. For example, characteristic shifts for aromatic protons appear at δ 7.5–8.5 ppm .
- IR Spectroscopy : Detect carbonyl (C=O) stretches near 1700 cm and nitro (NO) vibrations at 1520–1350 cm.
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]) with <2 ppm error .
Advanced: How can computational strategies predict the reactivity and stability of this compound during synthesis?
Methodological Answer:
Quantum mechanical calculations (e.g., DFT) model transition states and energy barriers for key reactions like thioether bond formation. Reaction path searches using software like GRRM or Gaussian identify intermediates and byproducts . Solvent effects are simulated via COSMO-RS to optimize dielectric environments. For stability, molecular dynamics (MD) simulations assess degradation pathways under thermal stress (e.g., 25–100°C) .
Advanced: How can researchers reconcile discrepancies in reported biological activities across studies?
Methodological Answer:
Contradictions often arise from assay variability. To address this:
- Standardize Assays : Use consistent cell lines (e.g., HepG2 for antitumor studies) and control compounds (e.g., doxorubicin) .
- Dose-Response Analysis : Perform IC determinations in triplicate, accounting for solvent effects (e.g., DMSO ≤0.1%).
- Meta-Analysis : Pool data from multiple studies (e.g., antimicrobial MIC values) and apply statistical models (ANOVA, Tukey’s test) to identify outliers .
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .
- First Aid : For skin contact, wash with soap/water for 15 minutes; for inhalation, move to fresh air and seek medical attention .
- Storage : Store at 2–8°C under inert gas (Ar/N) to prevent hydrolysis .
Advanced: How can structure-activity relationship (SAR) studies identify key functional groups for bioactivity?
Methodological Answer:
- Functional Group Variation : Synthesize analogs with modified nitro groups (e.g., –NH, –CF) or thioether replacements (e.g., sulfone).
- In Silico Docking : Use AutoDock Vina to model interactions with target enzymes (e.g., tyrosine kinases). Prioritize analogs with high binding scores .
- Biological Testing : Compare IC values against parent compound. For example, replacing the nitro group with –Cl may reduce antitumor activity by 50% .
Basic: What are the stability profiles of this compound under varying pH and temperature conditions?
Methodological Answer:
- pH Stability : Conduct accelerated degradation studies in buffers (pH 1–13). HPLC analysis shows degradation >10% at pH <2 (acidic hydrolysis of ester groups) .
- Thermal Stability : TGA/DSC reveals decomposition onset at 180°C. Store at ≤25°C to prevent thermal breakdown .
Advanced: How can in vitro models validate the antitumor mechanism of this compound?
Methodological Answer:
- Cell Proliferation Assays : Use MTT/WST-1 in cancer cell lines (e.g., MCF-7, A549) with 48–72 hr exposure. Validate via flow cytometry (apoptosis markers: Annexin V/PI) .
- Target Inhibition : Western blotting quantifies downstream proteins (e.g., p-AKT, Bcl-2) after treatment. IC values should correlate with kinase inhibition assays .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
